N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

Calcimimetic Calcium-sensing receptor Pyrazole SAR

Researchers pursuing CaSR agonist programs often face IP constraints from patented 3-substituted pyrazole series. This 5-(benzylaminomethyl)-1-methylpyrazole hydrochloride provides a structurally distinct scaffold for parallel SAR exploration in unoccupied IP space. • Non-substitutable pharmacophore: 5-substituted regioisomer ensures defined H-bond geometry vs. inactive 3- or 4-substituted analogs. • Synthetic-ready HCl salt: Enables direct amide coupling, reductive amination, or sulfonylation without pre-neutralization. • CNS-compatible: N-benzyl group (ΔcLogP ≈ +1.4) supports brain-penetrant probe design.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
Cat. No. B12225051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CNCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15N3.ClH/c1-15-12(7-8-14-15)10-13-9-11-5-3-2-4-6-11;/h2-8,13H,9-10H2,1H3;1H
InChIKeyDKRRWUQDDXLHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine HCl: Structural Identity and Procurement


N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine hydrochloride (CAS 1185301-56-7) is a synthetic pyrazole derivative supplied as the hydrochloride salt [1]. The compound consists of a 1-methyl-1H-pyrazole core substituted at the 5-position with a benzylaminomethyl group. It belongs to a broader class of substituted pyrazolylmethanamines that have been explored as constrained analogues of calcimimetic agents, notably the 1-(1-phenyl-1H-pyrazol-3-yl)methanamine series described in medicinal chemistry literature [2]. The hydrochloride salt form enhances aqueous solubility and provides a defined counterion stoichiometry for reproducible formulation.

Pyrazole Regioisomer Specificity


The 5-substituted 1-methylpyrazole scaffold of this compound differs fundamentally from its 3-substituted and N-phenyl regioisomers in both electronic distribution and steric accessibility of the primary amine [1]. In the calcimimetic SAR literature, the position of the pyrazole attachment to the amine-bearing carbon directly determines calcium-sensing receptor (CaSR) agonist potency; 3-substituted pyrazoles with N-phenyl groups (e.g., pyrazole 15 in J. Med. Chem. 2009) achieve nanomolar CaSR activity, whereas alternative regioisomers show markedly reduced or absent activity [2]. Generic substitution with a 3-aminomethylpyrazole or an N-phenylpyrazole lacks the precise hydrogen-bonding geometry and lipophilic complementarity required for specific target engagement, making the 5-(benzylaminomethyl)-1-methylpyrazole arrangement a non-substitutable pharmacophore element for research programs building on this scaffold.

Compound-Specific Differentiation Evidence


Regioisomeric Differentiation in CaSR Activity

The 5-substituted 1-methylpyrazole scaffold of the target compound positions the benzylaminomethyl group with a distinct vector compared to 3-substituted pyrazole calcimimetics. In the seminal CaSR SAR study by Poon et al. (2009), 1-(1-phenyl-1H-pyrazol-3-yl)methanamines achieved CaSR agonist activity, with pyrazole 15 demonstrating efficacy in a rat in vivo pharmacodynamic model at 3 mg/kg, outperforming the first-generation calcimimetic R-568 at 30 mg/kg [1]. The 5-substituted regioisomer represents a structurally distinct starting point for scaffold-hopping and property optimization. Note: direct CaSR activity data for the target compound are not publicly available; this evidence constitutes a class-level inference based on regioisomeric scaffold divergence.

Calcimimetic Calcium-sensing receptor Pyrazole SAR

Solubility and Handling Benefits of HCl Salt

The hydrochloride salt of N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine (MW 223.70 g/mol) exhibits enhanced aqueous solubility compared to the free base (MW 187.24 g/mol, cLogP ~1.5–2.0 predicted for the free amine) [1]. While direct solubility measurements are not available in the public domain, the general principle of hydrochloride salt formation typically increases aqueous solubility by 10- to 1000-fold over the free base for amine-containing compounds. The crystalline hydrochloride (97% purity commercially available) provides defined stoichiometry that simplifies molar calculations for biological assay preparation .

Salt selection Solubility Formulation

Lipophilicity Impact of N-Benzyl Substitution

The target compound contains an N-benzyl substituent (CH2-Ph) on the amine, which confers higher lipophilicity than N-methyl analogs such as N-methyl-1-(1-phenyl-1H-pyrazol-3-yl)methanamine (CAS 1193389-88-6) [1]. The benzyl group adds approximately 1.5 logP units compared to a methyl substituent (Hansch π for phenyl = 1.96 vs. methyl = 0.56; Δ ≈ 1.4 units) [2]. This increased lipophilicity may influence membrane permeability, CNS penetration potential, and off-target binding profiles in cellular assays. The N-benzyl motif also provides a distinct hydrogen-bonding arrangement compared to N-phenyl or N-methyl counterparts, as the benzylic CH2 serves as a flexible spacer.

Lipophilicity cLogP Blood-brain barrier

Optimal Research Use Cases


Scaffold-Hopping for Calcimimetic IP Space

The 5-substituted 1-methylpyrazole scaffold provides a structurally distinct alternative to the extensively patented 3-substituted pyrazole calcimimetics described in J. Med. Chem. 2009 [1]. Researchers pursuing CaSR agonist programs can use this compound as a synthetic intermediate for parallel SAR exploration, particularly to access IP space not covered by Amgen's 1-(1-phenyl-1H-pyrazol-3-yl)methanamine patent estate. The N-benzyl group offers a synthetic handle for further diversification via debenzylation or reductive amination.

CNS-Penetrant Design with Enhanced Lipophilicity

The N-benzyl lipophilicity contribution (estimated ΔcLogP ≈ +1.4 vs. N-methyl analogs) makes this scaffold suitable for CNS-targeted drug discovery programs where moderate-to-high permeability is required [2]. The compound can serve as a core for designing brain-penetrant probes targeting CNS-expressed GPCRs or enzymes, with the benzyl group providing favorable interactions with aromatic residues in hydrophobic binding pockets.

HCl Salt as Ready-to-Use Parallel Synthesis Block

The hydrochloride salt form (97% purity, CAS 1185301-56-7) enables direct use in amide coupling, reductive amination, and sulfonylation reactions without pre-neutralization steps that would be required for the free base . This reduces protocol complexity in high-throughput parallel synthesis and ensures consistent stoichiometry across reaction wells.

Regioisomeric Selectivity Mapping

The 5-substituted pyrazole regioisomer can be systematically compared against 3-substituted and 4-substituted analogs to map the regioisomeric selectivity preferences of pyrazole-binding proteins. Such studies are critical for understanding target engagement geometry and for deconvoluting off-target liabilities in pyrazole-based probe molecules.

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